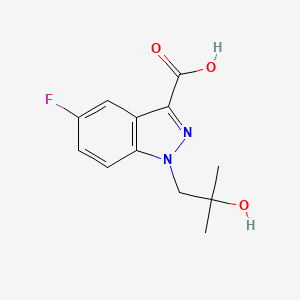

5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid

説明

特性

分子式 |

C12H13FN2O3 |

|---|---|

分子量 |

252.24 g/mol |

IUPAC名 |

5-fluoro-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid |

InChI |

InChI=1S/C12H13FN2O3/c1-12(2,18)6-15-9-4-3-7(13)5-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |

InChIキー |

GQEUNQOGLNXNFB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)O)O |

製品の起源 |

United States |

準備方法

Chemical Structure and Significance

5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid (CAS: 173600-10-7) is characterized by a fluorinated indazole core substituted at the 1-position with a 2-hydroxy-2-methylpropyl group and a carboxylic acid moiety at the 3-position. Its structural complexity arises from the need for precise regioselectivity during alkylation and the stability of the carboxylic acid under hydrolysis conditions. The compound has been investigated for its role in modulating Rho kinase activity, a therapeutic target in cardiovascular and fibrotic disorders.

Synthetic Methodology

Step 1: Alkylation of Methyl 5-Fluoro-1H-indazole-3-carboxylate

The synthesis begins with methyl 5-fluoro-1H-indazole-3-carboxylate as the starting material. Alkylation at the 1-position is achieved using 2-methyloxirane (propylene oxide) in the presence of a base, typically anhydrous potassium carbonate (K₂CO₃) , in a polar aprotic solvent such as N,N-dimethylformamide (DMF) . The reaction mixture is heated to facilitate nucleophilic attack by the indazole nitrogen on the epoxide, yielding methyl 5-fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylate .

Key Reaction Conditions:

- Temperature : 50–80°C

- Reaction Time : 2–5 hours

- Base : K₂CO₃ (1.5–2.0 equivalents relative to starting material)

- Solvent : DMF or acetone

The progress of the reaction is monitored via liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the intermediate.

Step 2: Hydrolysis of the Methyl Ester

The methyl ester intermediate undergoes hydrolysis to yield the carboxylic acid. This is typically performed using aqueous sodium hydroxide (NaOH) in a mixed solvent system such as tetrahydrofuran (THF) and water . The reaction is stirred at room temperature or under mild heating (40–60°C) until complete de-esterification is achieved. Acidification with hydrochloric acid (HCl) precipitates the product, which is isolated via filtration or extraction with ethyl acetate (EtOAc) .

Key Reaction Conditions:

- Base : NaOH (2.0–3.0 equivalents)

- Acidification : 2M HCl to pH ≈ 3

- Purification : Recrystallization from EtOAC/petroleum ether or flash chromatography

Experimental Data and Optimization

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to validate the structure:

Critical Analysis of Synthetic Challenges

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of ROCK inhibitors, such as those disclosed in patent EP3252050A1. Its incorporation into larger pharmacophores enhances selectivity for ROCK2 over ROCK1, a desirable trait in treating pulmonary hypertension and glaucoma.

化学反応の分析

Types of Reactions

5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted indazole derivatives.

科学的研究の応用

5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the hydroxy-methylpropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

類似化合物との比較

Key Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities (based on and ):

| Compound Name | CAS No. | Similarity Score | Key Structural Features |

|---|---|---|---|

| 5-Fluoro-1H-indole-3-carboxylic acid | [1408282-26-7] | 0.80 | Indole core, fluorine at C5, -COOH at C3 |

| 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one | [452105-23-6] | 0.79 | Azepino-indole fused ring, fluorine at C8, ketone group |

| (S,Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | [23077-44-3] | 0.79 | Indolinone-pyrrole hybrid, morpholinopropyl chain |

| 5-Fluoro-1H-indazole-3-carbohydrazide | [1203-98-1] | - | Indazole core, -CONHNH2 at C3 |

Key Observations :

- Indole vs.

- Carboxylic Acid vs.

- Fluorine Positioning: Fluorine at C5 (target compound) vs. C8 (azepino-indole) influences electronic effects and steric interactions with biological targets .

Reactivity Differences :

- The hydroxypropyl group in the target compound may undergo esterification or oxidation, unlike the morpholinopropyl chain in the pyrrole-carboxamide analog .

Physicochemical and Functional Properties

| Property | Target Compound | 5-Fluoro-1H-indole-3-carboxylic acid | 5-Fluoro-1H-indazole-3-carbohydrazide |

|---|---|---|---|

| Molecular Weight | ~280.3 g/mol (estimated) | ~235.2 g/mol | ~222.2 g/mol |

| Solubility | Moderate (due to -COOH) | Low (hydrophobic indole core) | Higher (polar hydrazide group) |

| Reactivity | Acid-catalyzed esterification | Prone to decarboxylation | Hydrazone formation |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 5-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation of the indazole core using 2-hydroxy-2-methylpropyl groups under reflux conditions. For example, acetic acid-mediated reflux (3–5 hours) with sodium acetate as a catalyst can facilitate condensation reactions . Optimization includes adjusting molar ratios (e.g., 1.1 equiv of formyl precursors) and purification via recrystallization from DMF/acetic acid mixtures to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR/Raman : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, fluoro-substituent vibrations) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in adjacent protons) .

- UV-Vis : Analyze π→π* transitions in the indazole ring (~250–300 nm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: 280.0852 g/mol for C₁₃H₁₄FN₂O₃) .

Q. What are the key considerations for designing stable derivatives for SAR studies?

- Methodological Answer : Focus on functional group modifications:

- Esterification : Replace the carboxylic acid with methyl esters to enhance cell permeability .

- Hydrazide Formation : React with hydrazine hydrate to generate hydrazide intermediates for further derivatization .

- Alkylation : Introduce substituents at the 1-position (e.g., 2-hydroxy-2-methylpropyl) to modulate steric and electronic properties .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

- Methodological Answer :

- DFT/TD-DFT : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability for nonlinear optical (NLO) properties .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by indazole’s planar aromatic structure .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- Vibrational Mode Analysis : Compare experimental FT-IR/Raman peaks with DFT-calculated frequencies; scale factors (e.g., 0.961) adjust for anharmonicity .

- NMR Chemical Shift Validation : Use gauge-including atomic orbital (GIAO) methods to predict shifts and cross-validate with experimental data .

- Solvent Effects : Incorporate polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in UV-Vis spectra .

Q. How can purification processes be optimized to isolate high-purity samples, especially after alkylation?

- Methodological Answer :

- By-Product Removal : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate unreacted alkylating agents.

- Recrystallization : Employ DMF/acetic acid (1:1) to exploit solubility differences between the product and by-products .

- HPLC-Purity Checks : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to verify purity >98% .

Q. What challenges arise in interpreting mass spectrometry data for metabolites/degradants, and how can isotopic patterns aid identification?

- Methodological Answer :

- Isotopic Pattern Analysis : Fluorine (¹⁹F, 100% abundance) and sulfur (if present) generate distinct isotopic clusters. For example, a metabolite with exact mass 340.0784 (C₁₉H₁₇FN₂O₃) would show a [M+H]+ peak at 341.0857 .

- Degradation Pathways : Monitor loss of CO₂ (44 Da) from the carboxylic acid group or cleavage of the 2-hydroxy-2-methylpropyl sidechain .

- High-Resolution MS/MS : Fragment ions (e.g., m/z 162 for indazole core) confirm structural integrity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。